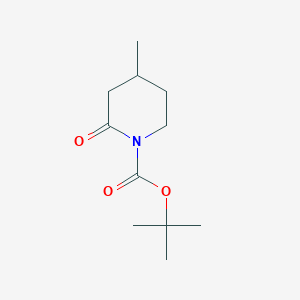
Tert-butyl 4-methyl-2-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-Boc-piperidinone is an organic compound that belongs to the class of piperidinones. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the piperidinone ring. This compound is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-methyl-2-oxopiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride hydrate.
Reduction: The 4-piperidone hydrochloride hydrate is reduced using sodium borohydride in methanol under reflux conditions to obtain 4-hydroxypiperidine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-Boc-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidinone ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products
Oxidation: N-oxides of Tert-butyl 4-methyl-2-oxopiperidine-1-carboxylate.
Reduction: Piperidine derivatives.
Substitution: Deprotected piperidine compounds ready for further functionalization.
Scientific Research Applications
4-Methyl-Boc-piperidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-methyl-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: A precursor to Tert-butyl 4-methyl-2-oxopiperidine-1-carboxylate, used in the synthesis of pharmaceuticals.
2-Piperidinone: Another piperidinone derivative with different chemical properties and applications.
N-Boc-4-hydroxypiperidine: A related compound with a hydroxyl group instead of a methyl group.
Uniqueness
4-Methyl-Boc-piperidinone is unique due to the presence of both the Boc protecting group and the methyl group, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 4-methyl-2-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-12(9(13)7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBGGTMXKMYALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(=O)C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
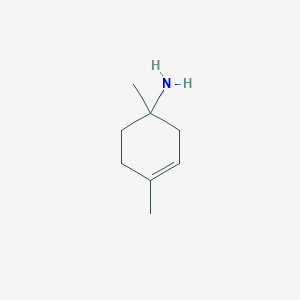
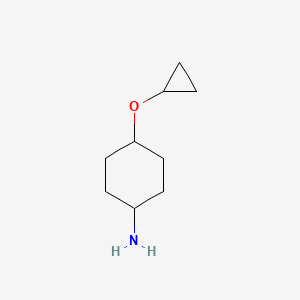
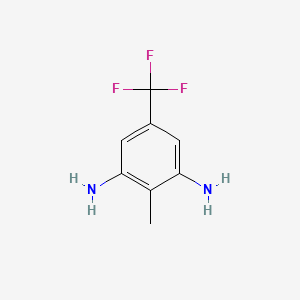
![benzyl N-[(3S,4R)-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B8258215.png)

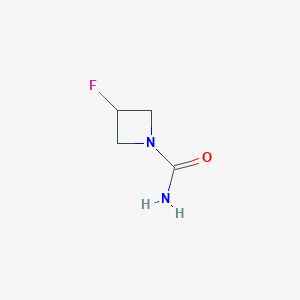
![3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8258232.png)
![tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8258240.png)
![tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8258248.png)
![Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride](/img/structure/B8258271.png)


![4-amino-3-[4-(2,6-difluorophenoxy)phenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B8258294.png)
![(5S)-5-cyclopropyl-5-[3-[(1R)-5,6-dichloro-1-methyl-1,3-dihydroisoindol-2-yl]-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B8258309.png)
